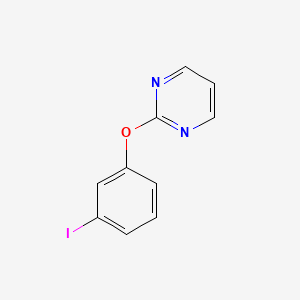

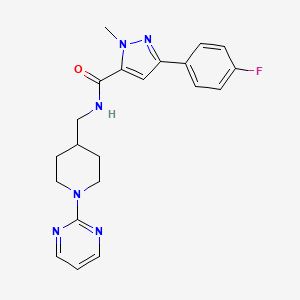

N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide, also known as PBA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBA is a pyrazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Researchers have synthesized and characterized various derivatives of pyrazole-acetamide, exploring their potential in coordination chemistry and antioxidant activity. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activities, highlighting the versatility of these compounds in synthesizing biologically active molecules (Chkirate et al., 2019). Additionally, novel synthesis pathways have led to the creation of 2-pyrone derivatives, expanding the chemical repertoire for further pharmaceutical exploration (Sebhaoui et al., 2020).

Molecular Interactions and Antitumor Activity

Several studies have focused on the antitumor activities of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide derivatives. For example, compounds bearing different heterocyclic rings have been evaluated for their potential antitumor activities against a variety of human tumor cell lines, demonstrating the compound's capacity as a pharmacophore for anticancer drug development (Yurttaş et al., 2015). Additionally, acetamide derivatives have been synthesized and assessed for their corrosion inhibition properties, showcasing the compound's utility in industrial applications beyond its biological significance (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

The exploration of benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies has provided insights into ligand-protein interactions and potential applications in dye-sensitized solar cells (DSSCs). These studies suggest the compound's role in developing efficient photovoltaic systems, further expanding its applicability in energy-related research (Mary et al., 2020).

Wirkmechanismus

Target of Action

The primary target of N-(4-(benzyloxy)benzyl)-2-(1H-pyrazol-1-yl)acetamide Similar compounds have been found to target the insect ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .

Mode of Action

The exact mode of action of This compound Compounds with similar structures have been found to interact with their targets, such as the ryanodine receptor, to exert their effects .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been found to affect the ryanodine receptor pathway .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to show moderate to high insecticidal activities .

Eigenschaften

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]-2-pyrazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(14-22-12-4-11-21-22)20-13-16-7-9-18(10-8-16)24-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPGRLGYOXVVGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)

![5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid](/img/structure/B2575380.png)

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2575381.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575382.png)

![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)

![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2575396.png)